Cas no 52505-49-4 (2-Nitrothieno[2,3-b]pyridin-3-amine)
2-Nitrothieno[2,3-b]pyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Nitrothieno[2,3-b]pyridin-3-amine
- AGN-PC-00L9E7
- AK127800
- KB-231861
- Thieno[2,3-b]pyridin-3-amine, 2-nitro-
- SCHEMBL10277398
- XLGOSFJLOCTQOZ-UHFFFAOYSA-N
- DB-365208
- DTXSID30524406
- 3-amino-2-nitrothieno[2,3-b]pyridine
- 52505-49-4
-
- Inchi: 1S/C7H5N3O2S/c8-5-4-2-1-3-9-6(4)13-7(5)10(11)12/h1-3H,8H2
- InChI Key: XLGOSFJLOCTQOZ-UHFFFAOYSA-N
- SMILES: S1C(=C(C2=CC=CN=C12)N)[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.01035
- Monoisotopic Mass: 195.01024758g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 113Ų
Experimental Properties
- PSA: 82.05
2-Nitrothieno[2,3-b]pyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171924-1g |
2-nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95% | 1g |
$712 | 2024-07-15 | |
| Alichem | A029181797-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95% | 1g |
$671.96 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737407-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 98% | 1g |
¥5434.00 | 2024-05-10 | |
| Crysdot LLC | CD11110793-1g |
2-Nitrothieno[2,3-b]pyridin-3-amine |
52505-49-4 | 95+% | 1g |
$772 | 2024-07-17 |
2-Nitrothieno[2,3-b]pyridin-3-amine Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Nitrothieno[2,3-b]pyridin-3-amine
Introduction to 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4)
2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of heterocyclic aromatic amines, which are known for their unique electronic properties and potential applications in drug design and advanced materials. The structure of 2-Nitrothieno[2,3-b]pyridin-3-amine consists of a pyridine ring fused with a thiophene ring, with a nitro group (-NO₂) at the 2-position and an amino group (-NH₂) at the 3-position. This combination of functional groups imparts distinctive reactivity and electronic characteristics to the molecule.
Recent studies have highlighted the potential of heterocyclic aromatic amines like 2-Nitrothieno[2,3-b]pyridin-3-amine in various applications. For instance, researchers have explored its role as a precursor in the synthesis of advanced materials such as conductive polymers and metal-organic frameworks (MOFs). The presence of the nitro group introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule, making it suitable for applications in optoelectronics and sensing technologies.
In terms of synthesis, 2-Nitrothieno[2,3-b]pyridin-3-amine can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of thienopyridine derivatives with nitration agents under controlled conditions. The synthesis process requires precise control over reaction conditions to ensure high yield and purity of the final product. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, making them more accessible for large-scale production.
The biological activity of heterocyclic aromatic amines has also been a subject of extensive research. Studies have shown that 2-Nitrothieno[2,3-b]pyridin-3-amine exhibits potential cytotoxicity against certain cancer cell lines, suggesting its role as a lead compound in anticancer drug development. Additionally, its ability to interact with DNA through intercalation or other non-covalent mechanisms has been explored for applications in gene therapy and diagnostics.
From an environmental perspective, understanding the degradation pathways of heterocyclic aromatic amines is crucial for assessing their ecological impact. Recent research has focused on photodegradation and microbial degradation mechanisms of such compounds under various environmental conditions. These studies aim to develop strategies for mitigating their persistence in ecosystems while ensuring sustainable chemical practices.
In conclusion, 2-Nitrothieno[2,3-b]pyridin-3-amine (CAS No. 52505-49-4) is a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for further research in drug discovery, materials science, and environmental chemistry. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing both scientific knowledge and practical applications.
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